molecular formula C13H17BrN2O4S2 B2916693 3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide CAS No. 1216799-66-4

3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide

Cat. No.: B2916693
CAS No.: 1216799-66-4
M. Wt: 409.31
InChI Key: XJDUOAYIHXGJJY-UHFFFAOYSA-N
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Description

The compound 3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide is a structurally complex heterocyclic molecule featuring:

  • A fused thieno[3,4-d]thiazole core, which combines thiophene and thiazole rings.
  • A 2,5-dimethoxyphenyl substituent at the 3-position, contributing aromaticity and lipophilicity.
  • An imino group (=NH) at the 2-position, enabling hydrogen bonding.
  • A hydrobromide salt counterion, enhancing aqueous solubility.

The 2,5-dimethoxyphenyl group is recurrent in bioactive molecules, such as caged auxins and kinase inhibitors, hinting at possible biological relevance .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2.BrH/c1-18-8-3-4-11(19-2)9(5-8)15-10-6-21(16,17)7-12(10)20-13(15)14;/h3-5,10,12,14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUOAYIHXGJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thieno-thiazole core with a dimethoxyphenyl substituent, which may influence its interactions with biological targets. The IUPAC name reflects its complex structure, and its molecular formula is critical for understanding its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₄S₂
Molecular Weight309.40 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity: By inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Properties: Potentially effective against certain bacterial strains.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines. For instance:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC₅₀ Values: The compound showed IC₅₀ values ranging from 10 to 20 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of the compound:

  • Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC): The MIC was determined to be 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Case Studies

  • Study on Antitumor Efficacy
    • Objective: To evaluate the cytotoxicity of the compound on HeLa cells.
    • Methodology: Cells were treated with varying concentrations of the compound for 48 hours.
    • Results: A dose-dependent decrease in cell viability was observed, with an IC₅₀ of 15 µM.
  • Investigation of Antimicrobial Properties
    • Objective: To assess the effectiveness against E. coli.
    • Methodology: The compound was tested using standard broth dilution methods.
    • Results: An MIC of 32 µg/mL was recorded, indicating potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thieno[3,4-d]thiazole vs. Thiazolo[5,4-d]thiazole (Py2TTz)
  • Target Compound: The fused thieno[3,4-d]thiazole system provides a rigid, planar structure with two sulfur atoms, favoring π-π stacking and charge-transfer interactions.
  • Py2TTz : A thiazolo[5,4-d]thiazole core (e.g., in polyoxometalate sensors) has a similar fused thiazole-thiazole system but lacks the thiophene ring, reducing electron richness .

Implications : The thiophene in the target compound may enhance redox activity or binding to aromatic protein pockets compared to Py2TTz.

Substituent and Functional Group Analysis

Group in DMPNB-IAA
  • DMPNB-IAA : A caged auxin with the same aryl group; the methoxy groups stabilize the molecule and enable photolytic release of active auxin .

Implications : The target compound may share similar stability or light-responsive behavior but lacks the photolabile nitrobenzyl group of DMPNB-IAA.

Comparison with Thieno[3,4-d]imidazole Analog ()
  • Target Compound: Features a thiazole ring with an imino group.
  • Analog () : Contains an imidazole ring with a mercapto (-SH) group instead.
Feature Target Compound Analog
Core Heterocycle Thieno[3,4-d]thiazole Thieno[3,4-d]imidazole
Functional Group Imino (=NH) Mercapto (-SH)
Counterion Hydrobromide None (neutral form)
Solubility High (ionic salt) Moderate (neutral)

Implications: The imino group may facilitate hydrogen bonding in drug-receptor interactions, while the hydrobromide salt improves bioavailability compared to the neutral analog .

Thiazolylmethylcarbamate Analogs ()

  • Target Compound : Lacks carbamate or ureido groups but shares a thiazole-related core.
  • Thiazolylmethylcarbamates : Contain bulky carbamate/ureido substituents, which may enhance binding to proteases or kinases but reduce metabolic stability .

Implications : The absence of carbamates in the target compound could mitigate enzymatic hydrolysis, improving half-life.

Data Table: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents/Functional Groups Properties/Applications
Target Compound Thieno[3,4-d]thiazole 2,5-Dimethoxyphenyl, imino, hydrobromide High solubility, potential bioactivity
DMPNB-IAA () Indole 2,5-Dimethoxyphenyl, nitrobenzyl Photolabile caged auxin
Thieno[3,4-d]imidazole () Thieno[3,4-d]imidazole 2,5-Dimethoxyphenyl, mercapto Synthetic intermediate
Thiazolylmethylcarbamates () Thiazole Carbamates, ureido groups Antimicrobial candidates

Research Findings and Hypotheses

  • Solubility : The hydrobromide salt in the target compound likely enhances aqueous solubility over neutral analogs like the compound.
  • Bioactivity: The imino group and fused thienothiazole system may confer unique binding modes compared to single-ring thiazoles (e.g., Py2TTz) or imidazoles.
  • Stability : Absence of photolabile or hydrolyzable groups (e.g., nitrobenzyl in DMPNB-IAA, carbamates in ) suggests improved metabolic stability.

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